4-(4-Fluorophenyl)-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2,6-dimethylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of a fluorine atom attached to a phenyl group, which is further connected to a pyridine ring substituted with two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,6-dimethylpyridine typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then subjected to cyclization with ammonia or an amine to yield the desired pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of substituted pyridines and phenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2,6-dimethylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylpyridine: A related compound with similar structural features but different substitution patterns.
2,6-Dimethylpyridine: A simpler pyridine derivative without the fluorophenyl group.
Uniqueness
4-(4-Fluorophenyl)-2,6-dimethylpyridine is unique due to the presence of both the fluorophenyl group and the dimethyl-substituted pyridine ring. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl groups can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-7-12(8-10(2)15-9)11-3-5-13(14)6-4-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSHUPWQNVBNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.